molecular formula C10H9F3N2O B6291814 3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one CAS No. 146741-08-4

3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one

Cat. No. B6291814
CAS RN: 146741-08-4
M. Wt: 230.19 g/mol
InChI Key: WKAFVRQFNIJFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one (MTFQ) is a synthetic organic compound with a wide range of applications in the field of science and medicine. It is a heterocyclic compound with a quinoxaline ring structure, containing a trifluoromethyl group at the 7-position. MTFQ has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, and its effects on the central nervous system.

Advantages and Limitations for Lab Experiments

3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one has several advantages for use in laboratory experiments. It is a relatively safe compound, and it is easy to synthesize in the laboratory. In addition, it is relatively stable and can be stored for long periods of time without significant degradation.
However, there are some limitations to the use of 3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one in laboratory experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. In addition, it is not soluble in water, making it difficult to use in some experiments.

Future Directions

The potential applications of 3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one are numerous, and there are many future directions for research. These include further research into its potential as an inhibitor of AChE, as well as its potential as an anti-inflammatory and anti-cancer agent. In addition, further research into its potential as an anti-oxidant agent could be beneficial. Finally, further research into the mechanism of action of 3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one could lead to the development of more effective and selective inhibitors of AChE.

Synthesis Methods

3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one can be synthesized from the reaction of 3-methyl-3,4-dihydro-1H-quinoxaline-2-one (MDQ) and trifluoromethanesulfonic anhydride (TFMSA). The reaction is carried out in the presence of a base, such as pyridine or triethylamine. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of 3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one.

Scientific Research Applications

3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. Inhibition of AChE has been linked to improved cognitive performance, and it is thought that 3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one could be used in the treatment of Alzheimer's disease and other neurodegenerative disorders.
3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one has been found to reduce the production of nitric oxide, which is involved in the inflammatory response.

properties

IUPAC Name

3-methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c1-5-9(16)15-8-4-6(10(11,12)13)2-3-7(8)14-5/h2-5,14H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAFVRQFNIJFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(N1)C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.